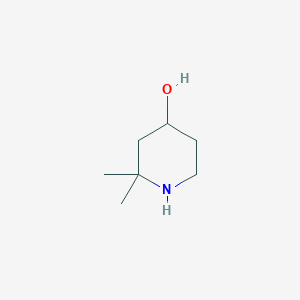

2,2-Dimethylpiperidin-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)5-6(9)3-4-8-7/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBILPLZRULHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2,2-Dimethylpiperidin-4-ol (CAS 937681-12-4): A Key Building Block in Modern Drug Discovery

This document provides a comprehensive technical overview of 2,2-Dimethylpiperidin-4-ol, a heterocyclic building block of increasing importance in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes critical data on its chemical properties, synthesis, characterization, and applications, grounding all claims in authoritative sources.

Introduction: The Value of a Privileged Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in hydrogen bonding allow it to interact with a wide range of biological targets, often improving pharmacokinetic properties and metabolic stability in drug candidates.[1]

Within this class, this compound (CAS 937681-12-4) emerges as a particularly valuable synthetic intermediate.[3] Its unique structure, featuring gem-dimethyl substitution at the C2 position and a hydroxyl group at the C4 position, offers specific steric and electronic properties. The gem-dimethyl group can provide metabolic stability by blocking oxidation at the adjacent carbon and can enforce specific conformations, which is crucial for optimizing ligand-receptor interactions. This guide delineates the essential technical knowledge required to effectively utilize this compound in a research setting.

Chemical Identity and Physicochemical Properties

This compound is an organic compound whose structure combines a piperidine ring with two methyl groups at the 2-position and a hydroxyl group at the 4-position.[3] This substitution pattern makes it a chiral molecule, although it is often supplied as a racemate.

Caption: A validated workflow for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Reduction of 2,2-Dimethylpiperidin-4-one

This protocol describes a standard laboratory procedure for the reduction of a ketone to a secondary alcohol.

Causality: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its excellent selectivity for aldehydes and ketones over other functional groups (e.g., esters, amides). It is safer and easier to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄), and the reaction can be performed in protic solvents like methanol or ethanol at ambient temperature.

Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylpiperidin-4-one (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0–5 °C with gentle stirring.

-

Addition of Reductant: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15–20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of water.

-

Workup: Concentrate the mixture in vacuo to remove the methanol. Partition the resulting aqueous residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification and Structural Verification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water as suggested by the melting point data) or by silica gel column chromatography. [3]A self-validating system requires that the purified product's analytical data precisely match the expected profile for this compound.

Spectroscopic Profile (Predicted)

No publicly available spectra for this specific compound were identified. However, based on its structure and established principles of spectroscopic analysis, a detailed expected profile can be constructed. [4][5]This serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

| Technique | Expected Observations |

| ¹H NMR | Singlet (6H): Two equivalent methyl groups (gem-dimethyl) at ~1.0-1.2 ppm. Multiplet (1H): CH proton adjacent to the hydroxyl group at ~3.6-4.0 ppm. Broad Singlets (2H): OH and NH protons (exchangeable with D₂O). Multiplets (4H): Four piperidine ring methylene (CH₂) protons at various shifts between ~1.4-3.0 ppm. |

| ¹³C NMR | Quaternary Carbon (C2): Signal at ~50-55 ppm. CH-OH Carbon (C4): Signal at ~65-70 ppm. Methyl Carbons: A single signal for the two equivalent methyl groups at ~25-30 ppm. Ring Methylene Carbons (C3, C5, C6): Three distinct signals in the aliphatic region. |

| IR Spectroscopy | ~3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations. ~2960-2850 cm⁻¹ (strong): C-H alkane stretching. ~1100 cm⁻¹ (strong): C-O stretching of a secondary alcohol. |

| Mass Spec. (EI) | Molecular Ion (M⁺): Peak at m/z = 129. Key Fragments: Loss of a methyl group (M-15) at m/z = 114; other fragments corresponding to ring cleavage. |

Applications in Medicinal Chemistry and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block for creating more complex molecules. [3][6]Its utility is demonstrated in its documented role as a key intermediate in the synthesis of novel antimycobacterial agents. [3] Case Study: Antimycobacterial Agents The compound is used to construct diphenylpyraline derivatives that exhibit potent activity against Mycobacterium tuberculosis. [3]In this context, the piperidinol core serves as a central scaffold onto which other pharmacophoric elements are attached. The hydroxyl group provides a convenient handle for further chemical modification, such as etherification or esterification, to explore structure-activity relationships (SAR).

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cas 937681-12-4,this compound | lookchem [lookchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies | MDPI [mdpi.com]

- 6. 2,2-Dimethylpiperidin-4-one hydrochloride [myskinrecipes.com]

A Comprehensive Technical Guide to 2,2-Dimethylpiperidin-4-ol for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Pharmaceutical Intermediate

Introduction

2,2-Dimethylpiperidin-4-ol is a heterocyclic organic compound that has garnered significant attention within the pharmaceutical and medicinal chemistry sectors. Its unique structural framework, featuring a piperidine ring substituted with two methyl groups at the 2-position and a hydroxyl group at the 4-position, makes it a valuable building block in the synthesis of complex molecules.[1] This guide provides a detailed overview of the chemical and physical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The precise arrangement of atoms in this compound underpins its chemical behavior and utility as a synthetic intermediate.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,2-Dimethyl-4-piperidinol, 4-Piperidinol, 2,2-dimethyl- | [1] |

| CAS Number | 937681-12-4 | [1] |

| Molecular Formula | C₇H₁₅NO | [1][2][3] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| Canonical SMILES | CC1(CCN(C(C)C)C1)O | |

| InChI Key | UIBILPLZRULHTE-UHFFFAOYSA-N | [3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Melting Point | 78 °C (recrystallized from ethanol/water) | [1] |

| Boiling Point | 66 °C at 0.2 Torr | [1] |

| Appearance | Data not available | [1] |

| Solubility | Data not available | [1] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of research, driven by the demand for novel pharmaceutical agents. Piperidin-4-ones, which are precursors to compounds like this compound, are valuable intermediates in the synthesis of a wide range of therapeutic compounds.[4] These include important drugs such as fentanyl, haloperidol, and various antitumor agents.[4]

The synthesis of piperidin-4-ones with substitutions at the carbon atom adjacent to the nitrogen, such as the 2,2-dimethyl substitution, has been a challenge.[4] However, new methods are being developed to create a variety of substitution patterns, which is critical for exploring the structure-activity relationships of new drug candidates.[4]

One common synthetic route to piperidinols involves the reduction of the corresponding piperidinone. For example, the synthesis of 2,2,6,6-tetramethyl-4-piperidinol can be achieved through a one-pot cascade catalytic reaction involving acetone, ammonia, and hydrogen.[5] A similar strategy could be adapted for the synthesis of this compound.

Caption: Generalized reduction of a piperidinone to a piperidinol.

The reactivity of this compound is primarily governed by the hydroxyl and secondary amine functional groups. The hydroxyl group can undergo esterification, etherification, and oxidation, while the secondary amine is nucleophilic and can be alkylated or acylated.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural motif is found in a range of biologically active molecules.

One notable application is in the synthesis of diphenylpyraline derivatives with potent antimycobacterial activities.[1] These compounds are particularly effective against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. The piperidine core of this compound is essential for the development of new and more effective treatments for this global health threat.[1]

The broader class of piperidine-containing compounds has been instrumental in the development of antimycotics.[6] Furthermore, piperidine derivatives are being investigated as potential inhibitors of glutaminyl cyclase isoenzymes for cancer therapy.[7] The versatility of the piperidine scaffold, as exemplified by this compound, makes it a valuable component in the design and synthesis of novel therapeutic agents.

Caption: Applications of this compound in drug development.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below are generalized protocols for acquiring and interpreting key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Expected Signals: Resonances for the methyl groups, methylene protons on the piperidine ring, the methine proton at C4, and the hydroxyl and amine protons. The chemical shifts and coupling patterns will be indicative of their relative positions.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon NMR spectrum.

-

Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.

-

Expected Signals: Resonances for the two methyl carbons, the quaternary carbon at C2, the methylene carbons, and the methine carbon at C4.

-

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.

-

Mass Spectrometry (MS)

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic method (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis:

-

Expected Molecular Ion: In ESI-MS, expect to observe the protonated molecule [M+H]⁺ at m/z 130.12.

-

Fragmentation Pattern: The fragmentation pattern will provide structural information, such as the loss of a methyl group or a water molecule.

-

Safety and Handling

While specific safety data for this compound is limited, general precautions for handling piperidine derivatives should be followed.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[8]

-

Ventilation: Use only under a chemical fume hood to avoid inhalation of mists, vapors, or sprays.[8]

-

Handling: Do not get in eyes, on skin, or on clothing.[8] Avoid ingestion.[8] Keep away from open flames, hot surfaces, and sources of ignition.[8] Use non-sparking tools and take precautionary measures against static discharges.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10] Store in a corrosives area away from heat, sparks, and flame.[8][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][9]

In case of exposure, seek immediate medical attention.[8]

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its unique structure provides a scaffold for the synthesis of a diverse range of bioactive molecules, from antimycobacterial agents to potential cancer therapeutics. A comprehensive understanding of its chemical and physical properties, coupled with safe handling practices, is essential for its effective utilization in research and drug development.

References

-

LookChem. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177779267, (4R)-1-tert-butyl-2,2-dimethylpiperidin-4-ol. [Link]

-

LabSolutions. This compound. [Link]

-

AbacipharmTech. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20569310, 2,2-Dimethylpiperidin-4-one. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13856191, (2R,4S,5R)-2,5-dimethylpiperidin-4-ol. [Link]

-

MySkinRecipes. 2,2-Dimethylpiperidin-4-one hydrochloride. [Link]

-

The Human Metabolome Database. Showing metabocard for 2,2,6,6-Tetramethyl-4-piperidinol (HMDB0245344). [Link]

- Google Patents. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.

- Google Patents. EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.

-

ScienceDirect. SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. [Link]

-

National Center for Biotechnology Information. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. [Link]

Sources

- 1. Cas 937681-12-4,this compound | lookchem [lookchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Molecular structure of 2,2-Dimethyl-4-piperidinol

An In-depth Technical Guide to the Molecular Structure of 2,2-Dimethyl-4-piperidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle for constructing complex molecular architectures.[3] Within this important class of heterocycles, 2,2-Dimethyl-4-piperidinol emerges as a significant building block, particularly in the development of novel therapeutic agents.[4] Its structure, featuring a gem-dimethyl substitution adjacent to the nitrogen atom and a hydroxyl group at the C4 position, imparts specific conformational constraints and reactivity that are crucial for its utility in drug discovery.

This guide provides a comprehensive exploration of the molecular structure of 2,2-Dimethyl-4-piperidinol. We will delve into its stereochemistry, conformational analysis, and spectroscopic signature. Furthermore, we will examine its synthesis, reactivity, and applications, offering insights grounded in established chemical principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of piperidine-based compounds in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of 2,2-Dimethyl-4-piperidinol is essential for its effective use in a laboratory setting. The following table summarizes its key chemical and physical data.

| Property | Value | Source |

| IUPAC Name | 2,2-Dimethylpiperidin-4-ol | [4] |

| CAS Number | 937681-12-4 | [4] |

| Molecular Formula | C₇H₁₅NO | [4] |

| Molecular Weight | 129.20 g/mol | [4] |

| Melting Point | 78 °C (from ethanol/water) | [4] |

| Boiling Point | 66 °C (at 0.2 Torr) | [4] |

| Storage Temperature | 2–8 °C under inert gas | [4] |

Molecular Structure and Conformational Analysis

The three-dimensional structure of 2,2-Dimethyl-4-piperidinol is predominantly dictated by the conformation of its six-membered piperidine ring. Like cyclohexane, the piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain.[5][6]

The Chair Conformation

The chair conformation is the most stable arrangement for the piperidine ring in 2,2-Dimethyl-4-piperidinol.[6][7] In this conformation, the substituents can occupy either axial or equatorial positions. The gem-dimethyl group at the C2 position introduces significant steric bulk, influencing the overall ring conformation and the preferred orientation of the hydroxyl group at the C4 position.

Influence of Substituents

-

Gem-Dimethyl Group (C2): The presence of two methyl groups on the same carbon atom (C2) "locks" this part of the ring, influencing the puckering and stability of the chair form.

-

Hydroxyl Group (C4): The hydroxyl group at the C4 position can exist in either an axial or an equatorial orientation. The equatorial position is generally favored for substituents on a six-membered ring to minimize 1,3-diaxial interactions. Therefore, the trans isomer, with the hydroxyl group in the equatorial position, is expected to be the thermodynamically more stable conformer.

-

Nitrogen Atom (N1): The nitrogen atom introduces a degree of flexibility compared to cyclohexane. The lone pair of electrons on the nitrogen and the attached hydrogen atom also have steric demands that contribute to the overall conformational preference.

The interplay of these structural features dictates the molecule's shape, which in turn influences its reactivity and biological activity.

Caption: Chair conformations of 2,2-Dimethyl-4-piperidinol.

Spectroscopic Characterization

The molecular structure of 2,2-Dimethyl-4-piperidinol can be unequivocally confirmed through a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are summarized below.

| Technique | Expected Features |

| ¹H NMR | - N-H proton: A broad singlet. - O-H proton: A broad singlet, its chemical shift is solvent-dependent. - C4-H proton: A multiplet, its coupling pattern will depend on the axial/equatorial orientation. - CH₂ protons (C3, C5, C6): Complex multiplets. - CH₃ protons (C2): Two distinct singlets due to the chiral center at C4. |

| ¹³C NMR | - C2: A quaternary carbon signal. - C4: A signal for the carbon bearing the hydroxyl group. - C3, C5, C6: Signals for the methylene carbons. - Methyl Carbons: Two signals for the non-equivalent methyl groups. |

| IR Spectroscopy | - O-H stretch: A broad band around 3300-3400 cm⁻¹. - N-H stretch: A moderate band around 3300 cm⁻¹. - C-H stretch (sp³): Sharp peaks just below 3000 cm⁻¹. - C-O stretch: A strong band in the 1050-1150 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 129). - Fragmentation: Loss of a methyl group (M-15), loss of water (M-18), and other characteristic fragments from the piperidine ring cleavage. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Synthesis and Reactivity

Synthetic Pathway

A common and efficient method for the preparation of 4-piperidinol derivatives is the reduction of the corresponding 4-piperidone.[8] In the case of 2,2-Dimethyl-4-piperidinol, the precursor is 2,2-Dimethyl-4-piperidone.

Caption: Synthetic workflow for 2,2-Dimethyl-4-piperidinol.

Experimental Protocol: Reduction of 2,2-Dimethyl-4-piperidone

The following is a representative protocol for the synthesis of 2,2-Dimethyl-4-piperidinol.

Materials:

-

2,2-Dimethyl-4-piperidone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 2,2-Dimethyl-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with a suitable organic solvent like diethyl ether or dichloromethane multiple times.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2,2-Dimethyl-4-piperidinol can be purified by recrystallization or column chromatography to yield the final product.

Self-Validation: The purity and identity of the synthesized product should be confirmed using the spectroscopic methods outlined in the previous section (NMR, IR, MS) and by measuring its melting point.

Applications in Medicinal Chemistry and Drug Development

The structural features of 2,2-Dimethyl-4-piperidinol make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

-

Anti-tuberculosis Agents: 2,2-Dimethyl-4-piperidinol is a key intermediate in the synthesis of diphenylpyraline derivatives that have shown potent antimycobacterial activities.[4] These compounds are effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[4]

-

Scaffold for Bioactive Molecules: The piperidine ring is a common feature in many clinically used drugs.[1][3] The hydroxyl and amino groups of 2,2-Dimethyl-4-piperidinol provide two points for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.

-

Dopamine Transporter Ligands: Hydroxypiperidine analogues have been investigated as high-affinity ligands for the dopamine transporter, which could have applications in the treatment of conditions like cocaine addiction.[9]

-

Anticancer and Antioxidant Properties: Various piperidine derivatives have been studied for their potential anticancer and antioxidant activities.[10][11]

Safety and Handling

Piperidine and its derivatives should be handled with care in a well-ventilated area, preferably a fume hood.[12][13]

Personal Protective Equipment (PPE):

-

A lab coat is mandatory.[15]

Handling Precautions:

-

Keep away from heat, sparks, and open flames.[15]

-

In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[14][15]

Always consult the Safety Data Sheet (SDS) for the specific compound before use for detailed information on hazards, handling, and emergency procedures.[14][15]

Conclusion

2,2-Dimethyl-4-piperidinol is a structurally well-defined molecule with significant potential in synthetic and medicinal chemistry. Its conformational preferences, governed by the piperidine chair form and the steric influence of its substituents, are key to its utility. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification and characterization. As a versatile synthetic intermediate, 2,2-Dimethyl-4-piperidinol continues to be a valuable tool for the development of novel compounds with a wide range of biological activities, underscoring the enduring importance of the piperidine scaffold in drug discovery.

References

-

PubChem. (n.d.). 2,2-Dimethylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.

-

Li, X., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 2,2-Dimethyl-piperidin-4-one hydrochloride. Retrieved from [Link]

-

Vasilevsky, S. F., & Stepanov, A. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

-

SciSpace. (n.d.). Antioxidant potential of piperidine containing compounds-a short review. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. Retrieved from [Link]

-

Girgis, A. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Retrieved from [Link]

-

LookChem. (n.d.). Cas 937681-12-4, this compound. Retrieved from [Link]

-

Beaver, M. G., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]

-

Aridoss, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Romero, A., et al. (2017). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S) -... Acta Crystallographica Section E. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES. Retrieved from [Link]

-

Al-Ayed, A. S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. PubMed Central. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Northwestern Medical Journal. (2024). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of.... Retrieved from [Link]

-

Al-Majid, A. M., et al. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Al-Salman, H. N. K. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Asian Journal of Pharmaceutics. Retrieved from [Link]

-

PubChem. (n.d.). Tetrasodium;iron(2+);hexacyanide;decahydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-4-nonanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

-

Ghorai, S. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.

-

Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]o.com/cid/41-213-9/Piperidine.html)

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cas 937681-12-4,this compound | lookchem [lookchem.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 9. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. nwmedj.org [nwmedj.org]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.cn [capotchem.cn]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of Substituted Piperidinols

Abstract

The piperidine nucleus is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active alkaloids.[1][2] Among its derivatives, substituted piperidinols are of particular interest due to their prevalence in a wide array of therapeutic agents. This guide provides a comprehensive overview of the principal synthetic pathways for accessing these valuable scaffolds. We will delve into the mechanistic underpinnings, stereochemical considerations, and practical applications of key methodologies, including the catalytic hydrogenation of pyridines, nucleophilic additions to piperidones, reductive amination strategies, and various cycloaddition and ring-closing reactions. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the synthesis of this important class of compounds.

Introduction: The Significance of the Piperidinol Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a privileged scaffold in drug discovery.[2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for modulating interactions with biological targets. The introduction of a hydroxyl group, creating a piperidinol, further enhances its utility by providing a key hydrogen bond donor/acceptor site, influencing both pharmacokinetic and pharmacodynamic properties. Substituted piperidinols are found in a diverse range of pharmaceuticals, including analgesics, antipsychotics, and calcium channel blockers.[3][4] The stereoselective synthesis of these molecules is a significant challenge that continues to drive innovation in synthetic organic chemistry.[1]

Foundational Strategies: From Aromatic Precursors and Ketones

Catalytic Hydrogenation of Substituted Pyridinols and Pyridines

One of the most direct and atom-economical methods for the synthesis of piperidines is the reduction of the corresponding pyridine ring.[5][6] This approach is particularly attractive for producing a wide array of compounds in large quantities using clean and inexpensive hydrogen gas.[7]

Causality of Experimental Choices: The choice of catalyst and reaction conditions is critical for achieving high yields and, in many cases, controlling stereoselectivity. Platinum-based catalysts, such as platinum(IV) oxide (PtO₂, Adams' catalyst), are frequently employed for the hydrogenation of substituted pyridines.[5][7] The use of an acidic medium, such as glacial acetic acid, is often necessary to protonate the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[6][7] This protonation increases the susceptibility of the ring to hydrogenation. Homogeneous catalysts, like certain iridium(III) complexes, have also been developed for the ionic hydrogenation of pyridines, offering high selectivity and tolerance for sensitive functional groups.[8]

Experimental Protocol: Hydrogenation of 3-Hydroxypyridine using PtO₂

-

Reaction Setup: In a high-pressure hydrogenation vessel, a solution of 3-hydroxypyridine (1.0 equiv) in glacial acetic acid is prepared.

-

Catalyst Addition: Platinum(IV) oxide (PtO₂, ~1-5 mol%) is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to 50-70 bar.[7] The reaction mixture is stirred at room temperature.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure, and the resulting residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-piperidinol.

-

Purification: The product can be further purified by column chromatography or distillation.

Data Presentation: Comparison of Hydrogenation Catalysts

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Key Advantages | Reference |

| PtO₂ | 50-70 | Room Temp | Acetic Acid | Readily available, effective for many substrates. | [5][7] |

| Rh/C | Lower pressures | Room Temp | Various | Milder conditions compared to some catalysts. | [7] |

| RuO₂ | High pressures | High Temp | Various | Effective for certain substituted pyridines. | [7] |

| Iridium(III) Complex | N/A (Ionic) | Mild | Various | High functional group tolerance, selective. | [8] |

Nucleophilic Addition to Piperidones: Grignard and Organolithium Reactions

The addition of organometallic reagents, such as Grignard or organolithium reagents, to a piperidone carbonyl is a classic and highly effective method for constructing tertiary piperidinols.[9][10] This approach allows for the introduction of a wide variety of alkyl, aryl, and vinyl substituents at the carbon bearing the hydroxyl group.

Causality of Experimental Choices: The piperidone starting material is typically N-protected to prevent side reactions, such as deprotonation at the nitrogen or reaction of the Grignard reagent with the N-H proton. Common protecting groups include benzyl (Bn) or tert-butyloxycarbonyl (Boc). The choice of Grignard reagent dictates the substituent to be introduced. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to maintain the reactivity of the organometallic reagent.

Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-4-piperidinol

-

Reaction Setup: A solution of 1-benzyl-4-piperidone (1.0 equiv) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Grignard Addition: Phenylmagnesium bromide (a Grignard reagent, typically 1.2-1.5 equiv) in THF is added dropwise to the cooled (0 °C) piperidone solution with stirring.[9]

-

Reaction Monitoring: The reaction is monitored by TLC for the consumption of the starting piperidone.

-

Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent.

-

Purification: The combined organic extracts are dried and concentrated. The resulting crude product is purified by column chromatography to yield the desired 4-aryl-4-piperidinol.[3]

Visualization: Grignard Reaction with N-Protected Piperidone

Caption: Synthesis of a tertiary piperidinol via Grignard addition.

Building the Ring: Cyclization Strategies

Reductive Amination of Dicarbonyl Compounds

Intramolecular reductive amination of 1,5-dicarbonyl compounds is a powerful strategy for constructing the piperidine ring.[11] This method involves the formation of a cyclic imine or enamine intermediate, which is then reduced in situ to the corresponding piperidine.

Causality of Experimental Choices: The choice of nitrogen source (e.g., ammonia or a primary amine) and reducing agent is crucial for the success of the reaction.[11] Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent because it is selective for the reduction of the iminium ion over the carbonyl groups.[12] This selectivity allows the cyclization and reduction to occur in a single pot. The stereochemical outcome of the reaction is often controlled by the hydride addition to the cyclic imine intermediate.[11]

Experimental Protocol: Synthesis of a Polyhydroxypiperidine via Double Reductive Amination

-

Substrate Preparation: A 1,5-dicarbonyl sugar derivative is prepared according to established literature procedures.

-

Reaction Setup: The dicarbonyl compound is dissolved in a suitable solvent (e.g., methanol). A nitrogen source, such as ammonium formate or a primary amine, is added.[11]

-

Reduction: Sodium cyanoborohydride (NaBH₃CN) is added portion-wise to the reaction mixture.

-

Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a [4+2] cycloaddition that provides a convergent and stereocontrolled route to tetrahydropyridine derivatives, which can be readily converted to piperidinols.[13] The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, involving an electron-poor aza-diene and an electron-rich dienophile, is particularly useful for synthesizing highly substituted systems.[13]

Causality of Experimental Choices: The choice of diene and dienophile determines the substitution pattern of the resulting tetrahydropyridine. Catalysts, including Lewis acids, can be used to control the regioselectivity and stereoselectivity of the cycloaddition.[13] The reaction is often carried out under inert atmosphere to prevent side reactions.

Visualization: Aza-Diels-Alder Reaction Workflow

Caption: General workflow for piperidinol synthesis via Aza-Diels-Alder.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of carbo- and heterocycles, including piperidines.[14][15] This reaction involves the intramolecular metathesis of a diene substrate, catalyzed by a ruthenium or molybdenum complex, to form a cyclic alkene and a volatile byproduct (ethylene).[15]

Causality of Experimental Choices: The choice of catalyst is critical for the success of RCM. Grubbs' and Schrock's catalysts are the most commonly used.[14] The substrate must be designed to contain two terminal alkenes that can readily undergo intramolecular cyclization. The resulting unsaturated piperidine can then be hydrogenated and functionalized to afford the desired piperidinol. This method offers excellent functional group tolerance.[16]

Experimental Protocol: RCM for Piperidine Synthesis

-

Substrate Synthesis: A suitable diene precursor is synthesized. This often involves the alkylation of an amine with two different alkenyl halides.

-

RCM Reaction: The diene is dissolved in an appropriate solvent (e.g., dichloromethane) and degassed. A ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst) is added, and the reaction is stirred, often at elevated temperatures.[16]

-

Monitoring and Workup: The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

-

Further Functionalization: The resulting tetrahydropyridine is then reduced (e.g., by catalytic hydrogenation) and hydroxylated to yield the target piperidinol.

Asymmetric Synthesis of Chiral Piperidinols

The synthesis of enantiomerically pure piperidinols is of paramount importance in drug development, as different enantiomers can exhibit vastly different pharmacological activities.[17]

Chiral Auxiliaries and Catalysts

Asymmetric synthesis can be achieved through the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[17][18] Alternatively, chiral catalysts can be employed to create a chiral environment that favors the formation of one enantiomer over the other.[19][20] For example, asymmetric hydrogenation reactions using chiral transition metal catalysts can produce enantiomerically enriched piperidines.[17]

Stereoselective Nucleophilic Additions

Stereocontrolled nucleophilic addition of organometallic reagents to chiral pyridinium salts is another effective strategy for the asymmetric synthesis of substituted piperidinols.[1][21] The chiral auxiliary on the pyridinium salt directs the approach of the nucleophile, leading to a high degree of stereoselectivity. The resulting dihydropyridine can then be further elaborated to the desired piperidinol.[1]

Conclusion

The synthesis of substituted piperidinols is a rich and diverse field of organic chemistry, with a wide range of methodologies available to the synthetic chemist. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the required stereochemistry, and the scale of the synthesis. The foundational methods of pyridine hydrogenation and nucleophilic addition to piperidones remain highly relevant, while modern techniques such as reductive amination, aza-Diels-Alder reactions, and ring-closing metathesis offer powerful and flexible alternatives for the construction of complex piperidinol scaffolds. The continued development of new and improved synthetic methods, particularly in the area of asymmetric synthesis, will undoubtedly facilitate the discovery of novel piperidinol-containing therapeutic agents.

References

- A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.

- Stereoselective Synthesis of 2,6-Disubstituted 3-Piperidinols: Application to the Expedient Synthesis of (+)-Julifloridine.

- Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction. Benchchem.

- Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. American Chemical Society.

- Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. PubMed.

- Asymmetric synthesis of 2-substituted piperidin-3-ols.

- Stereoselective synthesis of 2,6-disubstituted 3-piperidinols: application to the expedient synthesis of (+)-julifloridine. PubMed.

- Stereoselective Syntheses of 2,6-disubstituted Piperidin-3-oles (alkaloid lipids).

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.

- Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.

- RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed.

- TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. PubMed.

- TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins.

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

- Novel Tetrahydropyridazines by Unusual Aza-Diels-Alder Reaction of Electron-poor 1,2-Diaza-1,3-dienes with Electron-poor Alkenes Under Solvent Free Conditions. Bentham Science Publisher.

- Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step.

- Pictet–Spengler reaction. Wikipedia.

- (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.

- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom

- Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.

- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central.

- Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse‐Electron‐Demand Aza-Diels-Alder Reac. ChemRxiv.

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar.

- Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.

- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.

- Ring-closing met

- The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH.

- ChemInform Abstract: Recent Advances on the Synthesis of Piperidines Through Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) Reactions.

- The Pictet-Spengler Reaction Updates Its Habits.

- ChemInform Abstract: New Methods for the Asymmetric Synthesis of Piperidines and Pyrrolidines: Chiral Auxiliaries and Asymmetric Organocatalysis.

- Grignard Reaction. Organic Chemistry Portal.

- Rational design of chiral catalysts for asymmetric synthesis. Monash University.

- Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions.

- 3.3.3: Synthesis of Amines. Chemistry LibreTexts.

- Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific - US.

- Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing).

- New Catalysts for Reductive Amin

- Pictet-Spengler Reaction. YouTube.

- Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris Publisher.

- Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cycliz

- Reactions of Grignard Reagents. Master Organic Chemistry.

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C

- reductive amination & secondary amine synthesis. YouTube.

- Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. researchgate.net [researchgate.net]

- 6. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. soc.chim.it [soc.chim.it]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. researchgate.net [researchgate.net]

- 19. monash.edu [monash.edu]

- 20. researchgate.net [researchgate.net]

- 21. Stereoselective synthesis of 2,6-disubstituted 3-piperidinols: application to the expedient synthesis of (+)-julifloridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to Piperidine Derivatives: Core Strategies and Practical Applications

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties such as basicity, lipophilicity, and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore presentation.[2][3] This technical guide provides an in-depth review of the principal synthetic strategies for constructing piperidine derivatives. We move beyond a simple catalog of reactions to explore the mechanistic rationale, practical considerations, and comparative advantages of each approach. Key methodologies covered include the catalytic hydrogenation of pyridines, intramolecular cyclization via reductive amination, cycloaddition reactions like the aza-Diels-Alder, and the classic Pictet-Spengler reaction. For each, we provide field-proven insights, detailed experimental protocols, and quantitative data to empower researchers in drug discovery and development.

Introduction: The Enduring Importance of the Piperidine Scaffold

The six-membered saturated nitrogen heterocycle, piperidine, is one of the most ubiquitous structural motifs in pharmaceuticals.[4][5] From stimulants like methylphenidate to antipsychotics like risperidone and allergy medications like fexofenadine, the piperidine core is a testament to its versatility and "drug-like" properties.[1][6] The development of efficient, cost-effective, and stereocontrolled methods for the synthesis of substituted piperidines is therefore a critical task in modern organic and medicinal chemistry.[4]

This guide is structured to provide both the novice and the experienced scientist with a robust understanding of the primary synthetic avenues. We will delve into the causality behind experimental choices—why one catalyst is chosen over another, or how reaction conditions can be tuned to control stereochemistry—to provide a practical and authoritative resource for laboratory application.

The Direct Approach: Catalytic Hydrogenation of Pyridines

The most atom-economical route to piperidines is the direct reduction of their aromatic pyridine precursors.[7] This method involves the addition of three equivalents of hydrogen across the aromatic ring, a transformation that, while conceptually simple, is challenged by the high resonance stability of the pyridine ring and the potential for the nitrogen lone pair to poison the catalyst.[7]

Mechanistic Considerations and Catalyst Selection

The hydrogenation of pyridines can be achieved with both heterogeneous and homogeneous catalysts.[7]

-

Heterogeneous Catalysis: This is the most common approach, especially on an industrial scale, due to the ease of catalyst separation.[7] Platinum group metals (PGMs) are highly effective.

-

Palladium on Carbon (Pd/C): Often used with an acidic additive to protonate the pyridine nitrogen, which facilitates reduction.[7]

-

Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst, particularly effective under acidic conditions (e.g., in glacial acetic acid), which helps mitigate catalyst poisoning.[8]

-

Rhodium on Carbon (Rh/C): Demonstrates high activity and can operate under milder conditions than other catalysts.[9]

-

-

Homogeneous Catalysis: These systems can offer superior selectivity under milder conditions. Recent advances have focused on iridium(III) complexes that facilitate an "ionic hydrogenation" pathway. This approach activates the pyridine via protonation, followed by hydride addition, and shows remarkable tolerance for sensitive functional groups like nitro, bromo, and alkenyl moieties.[10]

The choice of catalyst and conditions is critical for achieving chemoselectivity, especially when other reducible functional groups are present in the substrate.

General Experimental Protocol: Hydrogenation of 2-Phenylpyridine with PtO₂

The following protocol is adapted from the work of ReddyMasu Sreenivasulu et al. and illustrates a typical procedure for pyridine hydrogenation using Adams' catalyst.[8]

Step-by-Step Methodology:

-

Reactor Setup: A solution of 2-phenylpyridine (1.0 eq) in glacial acetic acid is placed in a high-pressure reactor vessel.

-

Catalyst Addition: Platinum(IV) oxide (PtO₂, ~5 mol%) is carefully added to the solution.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar.[8]

-

Reaction: The mixture is stirred vigorously at room temperature for 6-8 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reactor is carefully depressurized. The catalyst is removed by filtration through a pad of Celite.

-

Isolation: The solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-phenylpiperidine, which can be further purified by column chromatography or distillation.

Performance Data for Heterogeneous Catalysis

The following table summarizes typical results for the hydrogenation of various substituted pyridines, highlighting the versatility of the PtO₂/acetic acid system.[8]

| Starting Pyridine | H₂ Pressure (bar) | Time (h) | Product | Yield (%) |

| 2-Methylpyridine | 70 | 4-6 | 2-Methylpiperidine | High |

| 3-Methylpyridine | 70 | 4-6 | 3-Methylpiperidine | High |

| 2-Phenylpyridine | 60 | 8 | 2-Phenylpiperidine | High |

| 2-Bromopyridine | 50 | 6 | 2-Bromopiperidine | High |

| 2-Fluoropyridine | 50 | 6 | 2-Fluoropiperidine | High |

Yields are generally reported as high but are substrate-dependent. Data adapted from ReddyMasu Sreenivasulu et al., 2015.[8]

Constructing the Ring: Intramolecular Reductive Amination

Intramolecular reductive amination is a powerful and versatile strategy for constructing the piperidine ring from acyclic precursors. This one-pot reaction typically involves the cyclization of an amino-aldehyde or amino-ketone, where the amine and carbonyl groups are separated by a suitable carbon chain. A particularly effective variation is the double reductive amination (DRA) of dicarbonyl compounds.[11]

Mechanism and Rationale

The DRA process is a cascade reaction that efficiently forms the piperidine skeleton.[11] The sequence involves:

-

Condensation of a primary amine or ammonia with one carbonyl group to form an imine.

-

Reduction of the imine to a secondary amine.

-

Intramolecular condensation of the newly formed amine with the second carbonyl group to form a cyclic iminium ion.

-

Reduction of the cyclic iminium ion to yield the final piperidine product.

This method is highly valued for its efficiency and the ability to generate stereochemically rich products, especially when using chiral starting materials derived from the "chiral pool," such as sugars.[11]

Caption: The Double Reductive Amination (DRA) cascade for piperidine synthesis.

General Experimental Protocol: Synthesis of a Polyhydroxypiperidine

This protocol is conceptualized based on methodologies for synthesizing iminosugars from sugar-derived dialdehydes.[11] A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is notable for its ability to selectively reduce imines in the presence of carbonyls.[12]

Step-by-Step Methodology:

-

Reactant Preparation: A solution of the dicarbonyl substrate (e.g., a sugar-derived dialdehyde, 1.0 eq) is prepared in a suitable protic solvent like methanol or a buffered aqueous solution.

-

Amine Addition: The primary amine (e.g., benzylamine, 1.1 eq) and an acid catalyst (e.g., acetic acid, to maintain a pH of ~5-6) are added to the solution. The mixture is stirred at room temperature for 1-2 hours to facilitate the initial imine formation.

-

Reduction: Sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) is added portion-wise to the reaction mixture, controlling any effervescence.

-

Reaction: The reaction is stirred at room temperature for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: The reaction is quenched by the careful addition of an acid (e.g., 1M HCl) to destroy excess reducing agent. The solvent is then removed under reduced pressure.

-

Isolation & Purification: The residue is taken up in water and washed with an organic solvent (e.g., dichloromethane) to remove nonpolar impurities. The aqueous layer is then basified (e.g., with NaOH) and extracted with an organic solvent (e.g., ethyl acetate) to isolate the piperidine product. The combined organic extracts are dried, filtered, and concentrated. Purification is typically achieved by column chromatography.

Cycloaddition Strategies: The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for constructing six-membered nitrogen heterocycles, including piperidines and their precursors.[13][14] In this reaction, an imine (the aza-dienophile) reacts with a conjugated diene in a [4+2] cycloaddition.[13]

Mechanism and Rationale

The reaction can proceed through either a concerted pericyclic mechanism or a stepwise Mannich-Michael pathway, particularly when using activated, oxygenated dienes like Danishefsky's diene.[13][14] The key to the reaction's success is the activation of the imine, which is typically achieved using a Lewis acid or Brønsted acid catalyst.[13] This enhances the electrophilicity of the imine, making it susceptible to attack by the diene.

The use of activated dienes, such as silyl enol ethers (e.g., Danishefsky's diene), allows for the synthesis of functionalized piperidin-4-one derivatives after hydrolysis of the initial cycloadduct.[13] This provides a versatile handle for further synthetic modifications.

Caption: Workflow for piperidinone synthesis via a Lewis-acid catalyzed aza-Diels-Alder reaction.

Historical Context and Key Developments

In the early 1980s, Danishefsky reported the first general cycloadditions involving unactivated imines and his electron-rich diene, catalyzed by zinc chloride (ZnCl₂).[13] These reactions, while groundbreaking, were often slow and required stoichiometric amounts of the Lewis acid.[13] Subsequent research has led to the development of more efficient catalytic systems, including asymmetric variants using chiral Lewis acids or organocatalysts, which allow for the enantioselective synthesis of piperidine derivatives.[13]

The Classic Approach: The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a robust and reliable method for synthesizing tetrahydroisoquinolines and related heterocyclic systems, including those containing a piperidine ring fused to an aromatic system.[15][16] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[15]

Mechanism and Scope

The reaction mechanism proceeds through the formation of an iminium ion, which is a sufficiently powerful electrophile to attack the tethered aromatic ring.[15]

-

Condensation: The β-arylethylamine reacts with the carbonyl compound to form an imine.

-

Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.

-

Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic substitution.

-

Deprotonation: Loss of a proton re-aromatizes the system and yields the final product.

The reaction works best with electron-rich aromatic systems like indoles (to form β-carbolines) or activated phenyl rings.[15] Less nucleophilic aromatic rings may require harsher conditions, such as stronger acids and higher temperatures.[15]

Application in Natural Product Synthesis

The Pictet-Spengler reaction has been a cornerstone in the total synthesis of numerous alkaloids.[17][18] Its reliability and ability to set key stereocenters (in asymmetric variants) make it a favored strategy for constructing complex molecular architectures. For example, it has been employed in the synthesis of bioactive compounds like the alkaloid (-)-suaveoline and precursors to pyranonaphthoquinone natural products.[18]

Conclusion and Future Outlook

The synthesis of piperidine derivatives remains a vibrant and essential area of chemical research. While classical methods like pyridine hydrogenation and the Pictet-Spengler reaction continue to be mainstays of the synthetic chemist's toolkit, modern advancements are providing new levels of efficiency and selectivity. The development of novel catalytic systems, particularly in asymmetric catalysis and late-stage functionalization, is expanding the accessible chemical space for piperidine-containing molecules.[10][19][20] Methods that combine biocatalysis with traditional chemical reactions are also emerging, promising more sustainable and streamlined routes to these vital pharmaceutical building blocks.[20] As drug discovery targets become more complex, the continued innovation in piperidine synthesis will be paramount to developing the next generation of therapeutics.

References

-

Frolov, N. A., Vereshchagin, A. N., & Slepukhin, P. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][4][5][21][22][23]

-

Zhou, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. [Link][19]

-

Girling, P. R., Kiyoi, T., & Whiting, A. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(8), 2845-2859. [Link][13][14]

-

BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG. [Link][10]

-

Nishikawa, K., et al. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link][9]

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1841-1846. [Link][8]

-

Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research News. [Link][20]

-

O'Donnell, J. P. (1994). Piperidine Synthesis. Defense Technical Information Center. [Link][24]

-

ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. [Link][25]

-

ResearchGate. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link][26]

-

Jones, G., & Londergan, T. (1951). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 29(10), 834-839. [Link][27]

-

ResearchGate. (2021). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. [Link][1]

-

Matassini, C., Clemente, F., & Cardona, F. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(5), 184-203. [Link][11]

-

ResearchGate. (2023). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link][28]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link][29]

-

Kwiecień, R. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link][2]

-

Pharmaceutical Business Review. (n.d.). Analogues of Piperidine for Drug Design. [Link][30]

-

Sainte, F., et al. (1982). A Diels-Alder route to pyridone and piperidone derivatives. Journal of the American Chemical Society, 104(5), 1428-1430. [Link][31]

-

Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link][32]

-

Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(18), 5898. [Link][33]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][12]

-

ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link][16]

-

Costi, R., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 895. [Link][17]

-

Semantic Scholar. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link][34]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioengineer.org [bioengineer.org]

- 11. soc.chim.it [soc.chim.it]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 20. news-medical.net [news-medical.net]

- 21. researchgate.net [researchgate.net]

- 22. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 23. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 24. apps.dtic.mil [apps.dtic.mil]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. cdnsciencepub.com [cdnsciencepub.com]

- 28. researchgate.net [researchgate.net]

- 29. Piperidine synthesis [organic-chemistry.org]

- 30. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. youtube.com [youtube.com]

- 33. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 34. [PDF] The Pictet-Spengler Reaction Updates Its Habits | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 2,2-Dimethyl-4-piperidinol: Properties, Synthesis, and Applications

Introduction

2,2-Dimethyl-4-piperidinol is a substituted piperidine derivative that serves as a valuable intermediate and building block in organic synthesis, particularly within the pharmaceutical industry. The piperidine ring is one of the most common heterocyclic motifs found in FDA-approved drugs and natural alkaloids, making its derivatives highly significant in medicinal chemistry.[1][2] The specific substitution pattern of 2,2-Dimethyl-4-piperidinol—featuring gem-dimethyl groups at the C2 position and a hydroxyl group at the C4 position—imparts unique steric and electronic properties that chemists can leverage to create complex molecular architectures.

This guide provides a comprehensive overview of the core properties, synthesis, characterization, and applications of 2,2-Dimethyl-4-piperidinol. It is intended for researchers, chemists, and drug development professionals who utilize piperidine scaffolds in their synthetic campaigns.

Core Chemical and Physical Properties

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. 2,2-Dimethyl-4-piperidinol is an organic compound whose structure consists of a piperidine ring with two methyl groups at the 2-position and a hydroxyl group at the 4-position.[3] These features dictate its solubility, reactivity, and handling requirements.

Key physicochemical data for 2,2-Dimethyl-4-piperidinol are summarized in the table below.

| Property | Value | Source |

| CAS Number | 937681-12-4 | [3] |

| Molecular Formula | C₇H₁₅NO | [3] |

| Molecular Weight | 129.20 g/mol | [3] |

| Melting Point | 78 °C (recrystallized from ethanol/water) | [3] |

| Boiling Point | 66 °C at 0.2 Torr | [3] |

| Appearance | White to off-white crystalline solid | |

| InChI Key | UIBILPLZRULHTE-UHFFFAOYSA-N |

The presence of both a hydroxyl group (hydrogen bond donor and acceptor) and a secondary amine (hydrogen bond donor and acceptor) suggests that the molecule is polar and will exhibit some solubility in polar protic solvents. The gem-dimethyl group provides steric hindrance near the nitrogen atom, which can influence its nucleophilicity and the conformational preference of the piperidine ring.

Synthesis and Purification

The synthesis of substituted piperidines can be challenging, especially when aiming for specific substitution patterns that are not symmetrical.[4] The most common laboratory-scale and industrial approaches to piperidine cores involve the reduction of corresponding pyridine precursors or cyclization strategies.[5][6]

A prevalent strategy for synthesizing 4-piperidinol derivatives involves the reduction of the corresponding 4-piperidone. The precursor, 2,2-dimethyl-4-piperidone, can be synthesized through various multi-step sequences.[4][7]

Representative Synthesis: Reduction of 2,2-Dimethyl-4-piperidone

The conversion of the ketone in 2,2-dimethyl-4-piperidone to the secondary alcohol in 2,2-Dimethyl-4-piperidinol is a standard reduction reaction. The choice of reducing agent is crucial to ensure chemoselectivity, avoiding the reduction of other functional groups if present.